molecular formula C27H46O3 B14266073 Ethyl 2-hydroxy-5-octadecylbenzoate CAS No. 143857-36-7

Ethyl 2-hydroxy-5-octadecylbenzoate

Katalognummer: B14266073
CAS-Nummer: 143857-36-7
Molekulargewicht: 418.7 g/mol
InChI-Schlüssel: LGZKUSLHVFTLEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-hydroxy-5-octadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxyl group, and a long octadecyl chain attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.

    Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-hydroxy-5-octadecylbenzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxybenzoate: Lacks the long octadecyl chain, resulting in different physical and chemical properties.

    Ethyl 2-hydroxy-5-dodecylbenzoate: Contains a shorter dodecyl chain, which may affect its solubility and biological activity.

    Ethyl 2-hydroxy-5-hexadecylbenzoate: Has a hexadecyl chain, providing a balance between the properties of the octadecyl and dodecyl analogs.

The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which confer distinct physical, chemical, and biological properties.

Eigenschaften

CAS-Nummer

143857-36-7

Molekularformel

C27H46O3

Molekulargewicht

418.7 g/mol

IUPAC-Name

ethyl 2-hydroxy-5-octadecylbenzoate

InChI

InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3

InChI-Schlüssel

LGZKUSLHVFTLEB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.